molecular formula C18H28N2O2 B1465053 tert-butyl N-[2-(benzylamino)cyclohexyl]carbamate CAS No. 1416225-81-4

tert-butyl N-[2-(benzylamino)cyclohexyl]carbamate

Cat. No. B1465053
CAS RN: 1416225-81-4
M. Wt: 304.4 g/mol
InChI Key: MTFCVOVRLIBVAP-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(benzylamino)cyclohexyl]carbamate, or TBBC, is a synthetic organic compound with a variety of scientific research applications. TBBC is a derivative of an amide and is used as a reagent in chemical synthesis, a catalyst in organic reactions, and a ligand in coordination chemistry. TBBC has also been studied for its potential use in the pharmaceutical industry due to its ability to interact with biological systems.

Scientific Research Applications

TBBC has been studied for its potential use in the pharmaceutical industry due to its ability to interact with biological systems. It has been used as a ligand in coordination chemistry to form complexes with metal ions. It has also been used in the synthesis of other organic compounds, such as amino acids. TBBC has also been studied for its potential use as a catalyst in organic reactions.

Mechanism of Action

TBBC is an amide and its mechanism of action is based on its ability to form hydrogen bonds with other molecules. It can interact with other molecules through electrostatic interactions, hydrogen bonding, and Van der Waals forces. The hydrogen bonds formed by TBBC can be used to stabilize a molecule or to facilitate the formation of other bonds.
Biochemical and Physiological Effects
TBBC has been studied for its potential use in the pharmaceutical industry due to its ability to interact with biological systems. Studies have shown that TBBC can interact with proteins, enzymes, and other biological molecules. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and has been studied for its potential use in the treatment of Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The use of TBBC in laboratory experiments has several advantages. It is a relatively stable compound that is easy to handle and store. It is also relatively inexpensive and can be easily synthesized in the laboratory. The main limitation of TBBC is that it is a relatively small molecule and may not be able to interact with some larger molecules.

Future Directions

TBBC has a variety of potential applications in the pharmaceutical industry. It could be used as a ligand to form complexes with metal ions, which could be used to target specific molecules. It could also be used as a catalyst in organic reactions, which could be used to synthesize new compounds. TBBC could also be used as an inhibitor of certain enzymes, which could be used to treat diseases such as Alzheimer’s. Finally, TBBC could be used to study the interactions between proteins and other biological molecules.

properties

IUPAC Name

tert-butyl N-[2-(benzylamino)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-16-12-8-7-11-15(16)19-13-14-9-5-4-6-10-14/h4-6,9-10,15-16,19H,7-8,11-13H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFCVOVRLIBVAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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